3,5-Difluoro-2-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWOZCXHOFTWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666691 | |
| Record name | 3,5-Difluoro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152434-94-1 | |
| Record name | 3,5-Difluoro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Academic and Synthetic Profile of 3,5 Difluoro 2 Methoxyphenol
Scope and Academic Relevance of this compound Studies
The specific compound this compound (CAS 152434-94-1) has been explicitly synthesized and characterized in the scientific literature. A notable synthesis was achieved through the Bayer-Villager oxidation of 3,5-Difluoro-2-methoxybenzaldehyde. sci-hub.se This established route makes the compound accessible for further investigation.
The academic relevance of this compound lies in its potential as a specialized building block. The unique substitution pattern—with two meta-fluorine atoms relative to the hydroxyl group and an ortho-methoxy group—creates a distinct electronic and steric environment. This arrangement can be exploited to fine-tune the properties of larger, more complex molecules. Researchers can use this compound to explore structure-activity relationships (SAR) in drug discovery programs, where subtle changes in the position of fluorine or methoxy (B1213986) groups can lead to significant differences in biological activity. Its structural similarity to more studied phenols suggests it could be a valuable component in the synthesis of novel bioactive agents and functional materials.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 152434-94-1 | |
| Molecular Formula | C₇H₆F₂O₂ | |
| Molecular Weight | 160.12 g/mol | |
| IUPAC Name | This compound | |
| SMILES | COC1=C(C=C(C=C1F)F)O | |
| InChI Key | UWWOZCXHOFTWGM-UHFFFAOYSA-N |
An in-depth examination of the synthetic pathways and chemical reactivity of this compound reveals the intricate strategies employed in modern organofluorine chemistry. The introduction of fluorine atoms and methoxy groups into aromatic systems significantly alters their physicochemical and biological properties, making compounds like this compound valuable synthons in pharmaceutical and materials science research. This article focuses exclusively on the synthetic methodologies applicable to this compound, structured around established fluorination and etherification techniques.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
No experimental FT-IR data for 3,5-Difluoro-2-methoxyphenol was found in the public domain.
No experimental Raman spectroscopy data for this compound was found in the public domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR data for this compound was found in the public domain.
No experimental ¹³C NMR data for this compound was found in the public domain.
No experimental ¹⁹F NMR data for this compound was found in the public domain.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for mapping the bonding framework of a molecule. While one-dimensional spectra display chemical shifts and couplings along a single axis, 2D NMR plots correlations between nuclei on two axes, revealing through-bond and through-space relationships. youtube.com
COrrelation SpectroscopY (COSY): This proton-detected experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons (H4 and H6), confirming their adjacent relationship on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. columbia.edu This technique is used to definitively assign which proton is attached to which carbon atom. columbia.edu In an HSQC spectrum of the target molecule, signals would confirm the direct, one-bond connections for the methoxy (B1213986) group (-OCH₃), and the two aromatic C-H bonds.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling molecular fragments by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). columbia.edu This allows for the mapping of connectivities across quaternary (non-protonated) carbons and heteroatoms. youtube.com
For this compound, HMBC is instrumental in placing the substituents correctly on the aromatic ring. Key correlations would be observed that are not apparent in 1D or COSY spectra.
Table 1: Predicted Key HMBC Correlations for this compound
| Protons (¹H) | Correlated Carbons (¹³C) | Type of Correlation | Structural Information Confirmed |
|---|---|---|---|
| Methoxy Protons (-OCH₃) | C2 | ³J | Confirms methoxy group is attached to C2. |
| Aromatic Proton (H4) | C2, C3, C5, C6 | ²J, ³J | Establishes connectivity around the aromatic ring. |
Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the mass-to-charge ratio of ions, which provides direct evidence of a compound's molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental formula, distinguishing between compounds that may have the same nominal mass. For this compound, with a molecular formula of C₇H₆F₂O₂, the theoretical monoisotopic mass can be calculated with high precision. This calculated value can then be compared to an experimental HRMS result to confirm the elemental composition. The theoretical exact mass is confirmed by data for isomeric compounds. nih.gov
Table 2: Calculation of Theoretical Monoisotopic Mass for C₇H₆F₂O₂
| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (H) | 6 | 1.007825 | 6.046950 |
| Fluorine (F) | 2 | 18.998403 | 37.996806 |
| Oxygen (O) | 2 | 15.994915 | 31.989830 |
| Total | | Calculated Exact Mass | 160.033586 |
An experimental HRMS value matching this calculated mass would provide high confidence in the assigned elemental formula of C₇H₆F₂O₂.
Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain detailed spectroscopic information about molecular cations. nih.gov By ionizing molecules to high-n Rydberg states just below the ionization threshold and then field-ionizing them, MATI can determine adiabatic ionization energies with exceptional accuracy and resolve the vibrational structure of the resulting cation. nih.govrsc.org This data provides deep insights into how the molecular structure changes upon ionization.
While MATI spectroscopy has been successfully applied to structurally related molecules such as 3,5-difluorophenol (B1294556) sinica.edu.twresearchgate.net and other halogenated benzenes rsc.org, a specific MATI study for this compound is not available in published literature. Such a study would be valuable for precisely determining its adiabatic ionization energy and characterizing the vibrational modes of its radical cation.
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the exact positions of atoms can be determined. This provides unambiguous data on bond lengths, bond angles, and torsional angles.
A search of the available scientific literature and crystallographic databases did not yield a reported single-crystal X-ray structure for this compound. If a suitable crystal were grown and analyzed, the technique would provide the following key structural parameters.
Table 3: Illustrative Parameters Obtainable from X-ray Crystallography of this compound
| Parameter | Description | Expected Information |
|---|---|---|
| Bond Lengths (Å) | ||
| C-C (aromatic) | Distance between adjacent ring carbons | Reveals any distortion from ideal benzene geometry. |
| C-O (phenol) | Distance between C1 and the hydroxyl oxygen | Provides insight into the C-O bond character. |
| C-O (methoxy) | Distance between C2 and the methoxy oxygen | Characterizes the ether linkage. |
| C-F | Distance between C3/C5 and fluorine atoms | Defines the carbon-fluorine bond lengths. |
| Bond Angles (°) | ||
| C-C-C (aromatic) | Angle formed by three adjacent ring carbons | Shows internal ring angles, indicating substituent strain. |
| C-C-O | Angle between ring, carbon, and oxygen | Defines the geometry of the phenol (B47542) and methoxy groups. |
| C-C-F | Angle between ring, carbon, and fluorine | Defines the geometry of the fluoro substituents. |
| Intermolecular Interactions |
This data would offer a complete and static picture of the molecule's geometry, serving as a benchmark for comparison with computational models and solution-state conformations.
Computational Chemistry and Theoretical Investigations of 3,5 Difluoro 2 Methoxyphenol
Intermolecular Interactions and Hydrogen Bonding Studies
Aromatic Stacking and Van der Waals Interactions
Aromatic stacking is a crucial non-covalent interaction that influences the supramolecular assembly, crystal packing, and interaction of aromatic molecules with biological targets. rsc.org These interactions arise from a complex interplay of electrostatic and dispersion forces. researchgate.net In the case of 3,5-Difluoro-2-methoxyphenol, the presence of electron-withdrawing fluorine atoms and an electron-donating methoxy (B1213986) group creates a nuanced electrostatic potential surface on the aromatic ring, which in turn governs its stacking behavior.
Van der Waals forces, which encompass dispersion forces (London forces), dipole-dipole interactions, and dipole-induced dipole interactions, are fundamental to the intermolecular associations of this compound. libretexts.org The fluorine and methoxy substituents significantly influence the molecule's polarity and polarizability, which are key determinants of the strength of these interactions. Computational methods, particularly density functional theory (DFT) with van der Waals corrections, are essential for accurately modeling these weak interactions. stanford.edursc.org
Theoretical investigations into related aromatic systems provide insights into the likely stacking geometries of this compound. For instance, studies on fluorinated benzene (B151609) derivatives often show a preference for offset-stacked or T-shaped arrangements over a perfectly face-to-face stacked geometry. This is attributed to the minimization of electrostatic repulsion between the electron-rich regions of the aromatic rings. The methoxy group, with its lone pairs of electrons, can further influence the preferred orientation in a stacked dimer.
| Interaction Type | Key Influencing Factors for this compound | Expected Geometrical Preference |
| Aromatic Stacking | Quadrupole moment altered by F and OCH₃ groups; balance of electrostatic and dispersion forces. | Likely offset-stacked or T-shaped to minimize electrostatic repulsion. |
| Van der Waals Forces | High electronegativity of fluorine affecting dipole moment; polarizability of the aromatic ring. | Directional dipole-dipole interactions in addition to ubiquitous dispersion forces. |
| Hydrogen Bonding | Phenolic hydroxyl group (donor); oxygen of the methoxy group and fluorine atoms (acceptors). | Potential for both intramolecular (between OH and OCH₃) and intermolecular hydrogen bonding. |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools to elucidate reaction mechanisms at a molecular level, offering insights into transition states, activation energies, and reaction kinetics that are often difficult to obtain experimentally. For this compound, potential reaction pathways, particularly those involving the phenolic hydroxyl group, are of significant interest.
Studies on the oxidation of substituted phenols often point to mechanisms involving hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), or sequential proton-loss electron-transfer (SPLET). nih.gov The preferred mechanism can be highly dependent on the solvent and the nature of the oxidizing species. nih.gov In the gas phase, HAT is often favored for methoxyphenols. nih.gov
Computational modeling, using methods like DFT, can predict the bond dissociation enthalpy (BDE) of the O-H bond, which is a critical parameter for HAT mechanisms. acs.org The presence of two fluorine atoms, which are strongly electron-withdrawing, is expected to influence the BDE of the phenolic hydroxyl group in this compound.
Furthermore, electrophilic aromatic substitution is a fundamental reaction for phenols. youtube.com The fluorine and methoxy substituents will direct incoming electrophiles to specific positions on the aromatic ring. Computational models can predict the most likely sites of substitution by calculating the electron density at different positions on the ring and modeling the stability of the reaction intermediates.
Research on the reaction of 2-methoxyphenol with hydroxyl radicals has shown that hydrogen abstraction from the methoxy group can be a dominant reaction channel. researchgate.net Similar computational studies on this compound would be invaluable in determining the relative likelihood of reaction at the phenolic, methoxy, or aromatic ring sites.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling establishes a mathematical relationship between the structural or physicochemical properties of a molecule and a specific property of interest. nih.gov These models are widely used in computational chemistry to predict various molecular attributes without the need for extensive experimental measurements. researchgate.net
The development of a QSPR model for this compound would begin with the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical.
Examples of Molecular Descriptors Relevant to QSPR:
| Descriptor Category | Examples |
| Constitutional | Molecular weight, atom counts |
| Topological | Connectivity indices, shape indices |
| Geometric | Molecular surface area, molecular volume |
| Quantum-Chemical | Dipole moment, HOMO/LUMO energies, partial charges |
Once these descriptors are calculated for a set of molecules (a training set) that includes this compound and related compounds, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a model that correlates the descriptors with a known physicochemical property (e.g., boiling point, solubility, or pKa). unibo.it For instance, QSPR models have been successfully developed to predict the pKa of a large set of phenols using a combination of topological, mathematical, and quantum descriptors. unibo.it Similarly, the aqueous solubility of phenolic compounds has been modeled using descriptors like topographical polar surface area (TPSA). acs.org
A key application of QSPR and other computational methods is the prediction of spectroscopic data, which can then be correlated with experimental measurements for structural validation. For example, computational models can predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
By establishing a correlation between calculated descriptors and experimental spectroscopic data for a series of related compounds, it is possible to predict the spectra of new molecules like this compound with a reasonable degree of accuracy. Recent advancements have even seen the application of deep learning models to predict functional groups from a combination of FTIR and mass spectra. rsc.org
Furthermore, structural data derived from methods like X-ray crystallography can be used to validate the geometries predicted by computational models. For instance, the intramolecular hydrogen bond between the hydroxyl and methoxy groups, which is predicted for some 2-methoxyphenols, can be confirmed by examining the crystal structure. researchgate.net
| Predicted Property | Relevant Computational Methods | Potential for Correlation |
| NMR Chemical Shifts | DFT, Ab initio methods | High: Comparison with experimental ¹H, ¹³C, and ¹⁹F NMR spectra. |
| IR Frequencies | DFT, Ab initio methods | High: Correlation with experimental IR spectra to identify characteristic vibrational modes. |
| UV-Vis Spectra | Time-Dependent DFT (TD-DFT) | Moderate to High: Prediction of electronic transitions and comparison with experimental UV-Vis spectra. |
| Molecular Geometry | DFT, Molecular Mechanics | High: Validation against X-ray crystallography or microwave spectroscopy data. |
Applications As a Synthetic Intermediate and Functional Material Building Block
Precursor in Organic Synthesis for Complex Fluorinated Architectures
The demand for novel fluorinated compounds, particularly in pharmaceuticals and agrochemicals, has driven the search for versatile starting materials. wikipedia.org 3,5-Difluoro-2-methoxyphenol serves as an important scaffold for introducing the 3,5-difluoro-2-methoxy-phenyl moiety into larger, more complex structures.
This compound is a key starting point for creating more elaborate synthetic intermediates. A prominent example is its conversion to 3,5-Difluoro-2-methoxyphenylboronic acid, pinacol (B44631) ester . sigmaaldrich.com This transformation equips the molecule with a boronic ester group, making it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.
The availability of this boronic ester derivative allows chemists to readily connect the difluoro-methoxyphenol unit to a wide array of other molecular fragments (e.g., aryl, heteroaryl, vinyl, or alkyl groups). This capability is crucial for:
Building Molecular Complexity: Systematically constructing large, poly-functional molecules from simpler precursors.
Accessing Novel Chemical Space: Creating libraries of compounds with diverse fluorination patterns for screening in drug discovery and materials research. nih.gov
Fine-Tuning Molecular Properties: The strong electron-withdrawing nature of the fluorine atoms combined with the electron-donating methoxy (B1213986) group creates a unique electronic environment on the aromatic ring, which can be harnessed to influence the properties of the final molecule. nih.gov
The strategic placement of fluorine can enhance metabolic stability and binding affinity in bioactive molecules, making this scaffold particularly attractive for medicinal chemistry applications. orgsyn.org
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.orgnih.gov These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. frontiersin.orgfu-berlin.de
While fluorinated compounds are increasingly used in MCRs to build complex heterocyclic systems, specific examples detailing the direct participation of this compound in published MCR schemes are not prominent. However, its functional groups (phenol, activated aromatic ring) make it a theoretically viable candidate for such reactions. For instance, the phenolic hydroxyl group could act as a nucleophilic component in Passerini or Ugi-type reactions after appropriate derivatization. The activated aromatic ring could also participate in cascade reactions involving electrophilic aromatic substitution. The development of novel MCRs incorporating this and similar fluorinated phenols remains an active area of synthetic exploration.
Components in Materials Science
The same structural features that make this compound valuable in organic synthesis also underpin its potential in materials science. The introduction of fluorine into materials can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics.
High-performance polymers like Poly(ether ether ketone) (PEEK) are known for their exceptional thermal and mechanical properties. Modifying the structure of PEEK by incorporating fluorinated monomers is a strategy used to alter its characteristics, such as solubility and dielectric constant. researchgate.net Research into PEEK analogues has often involved the use of fluorinated monomers like 3,5-difluorobenzophenone (B68835) in polycondensation reactions. wright.educore.ac.uk
Following this principle, this compound represents a potential monomer for creating novel PEEK analogues or other fluoropolymers. After conversion to a suitable derivative (e.g., a di-halo or di-hydroxy compound), it could be incorporated into a polymer backbone via nucleophilic aromatic substitution polymerization. The presence of the meta-oriented fluorine atoms and the methoxy group would disrupt the polymer chain's symmetry and packing compared to standard PEEK, which could lead to:
Enhanced Solubility: Making the polymer more processable in a wider range of organic solvents.
Modified Thermal Properties: Altering the glass transition temperature (Tg) and melting temperature (Tm). wright.edu
Tailored Dielectric Performance: The high polarity of the C-F bonds can lower the dielectric constant, a desirable trait for materials used in microelectronics.
| Property | Anticipated Effect of Incorporation | Rationale |
|---|---|---|
| Solubility | Increased | Asymmetric substitution pattern disrupts chain packing and crystallinity. |
| Glass Transition Temperature (Tg) | Modified | Changes in chain flexibility and intermolecular forces due to fluoro and methoxy groups. wright.edu |
| Dielectric Constant | Lowered | High electronegativity of fluorine atoms can reduce overall polarizability. |
| Thermal Stability | High | Inherent strength of the carbon-fluorine bond. wikipedia.org |
The field of liquid crystals (LCs) relies on molecules with specific shapes and electronic properties that allow them to self-assemble into ordered, yet fluid, phases. researchgate.net The incorporation of fluorine atoms is a critical design strategy in modern liquid crystal materials. nih.gov Lateral fluorine substituents are particularly effective at modifying the dielectric anisotropy (Δε) of the LC molecule, a key parameter for display applications. mdpi.com
This compound is a potential precursor for novel liquid crystal molecules. Its rigid phenyl core, when combined with appropriate terminal groups (e.g., alkyl chains and polar head groups), could form the central mesogenic unit. The specific substitution pattern offers a unique combination of dipole moments from the C-F and C-O bonds, which could be exploited to engineer materials with desired properties, including potentially negative dielectric anisotropy.
"Advanced functional materials" are materials designed to possess specific, controllable properties for use in sophisticated applications like sensors, electronics, and optics. stenutz.eu The unique electronic profile of this compound makes it an attractive building block for such materials. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group can be used to tune the HOMO/LUMO energy levels of derived molecules. nih.gov
This tunability is essential for developing:
Organic Electronics: Materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where precise control over electronic properties is required.
Fluorophores: The synthesis of novel fluorescent dyes and probes, where fluorination can enhance quantum yield and photostability. nih.gov
Functional Surfaces: Incorporation into molecules designed for surface modification, where the fluorinated moiety can impart hydrophobicity and chemical resistance.
Chemical Reagent in Analytical Methodologies
The unique structural characteristics of this compound, including a reactive hydroxyl group and the presence of electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aromatic ring, make it a compound of interest for various applications in analytical methodologies. These features can be exploited to develop derivatization reagents and functional probes for enhanced analytical detection and sensing.
Derivatization Reagents for Enhanced Detection in Chromatography
In chromatographic analysis, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a crucial technique used to modify an analyte to improve its analytical properties. gcms.cz Compounds that are non-volatile, thermally unstable, or lack a suitable chromophore for detection can be chemically modified to make them amenable to chromatographic separation and detection. phenomenex.com The hydroxyl group of this compound provides a reactive site for such derivatization reactions.
The primary role of a derivatization reagent is to convert a functional group of an analyte into a different functional group that enhances detectability or improves separation. mdpi.com Phenolic compounds are often derivatized to increase their volatility for GC analysis or to introduce a fluorescent or UV-absorbing tag for HPLC analysis. scirp.orgscirp.org The hydroxyl group of this compound can readily react with a variety of derivatizing agents.
Common derivatization reactions for phenols include:
Silylation: This is a common method for making polar compounds more volatile for GC analysis. phenomenex.com The active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com
Acylation: Reagents like fluorinated anhydrides react with the hydroxyl group to form stable, volatile esters that are highly responsive to electron capture detectors (ECD). gcms.cz
Alkylation: This involves replacing the acidic proton of the phenol (B47542) with an alkyl group. For instance, pentafluorobenzyl bromide (PFBBr) can be used to form ether derivatives, which are also suitable for ECD detection. epa.govsettek.com
Esterification: For HPLC, derivatization with reagents containing a chromophore or fluorophore can significantly enhance detection sensitivity. scirp.org
The presence of two fluorine atoms in the structure of this compound can confer advantageous properties to its derivatives. For instance, the resulting derivatives would have a higher mass, which can be beneficial in mass spectrometry (MS) detection. Furthermore, the high electronegativity of fluorine can enhance the response of the derivative in electron capture detection. The methoxy group, being electron-donating, can influence the reactivity of the phenol and the electronic properties of the resulting derivative.
Table 1: Potential Derivatization Reactions for this compound in Chromatography
| Derivatization Method | Reagent Class | Potential Product | Chromatographic Advantage |
| Silylation | Silylating agents (e.g., BSTFA, TMSI) | 3,5-Difluoro-2-methoxy-trimethylsilyloxybenzene | Increased volatility for GC |
| Acylation | Fluorinated anhydrides (e.g., TFAA, PFPA) | 3,5-Difluoro-2-methoxyphenyl trifluoroacetate | Enhanced ECD response in GC |
| Alkylation | Alkylating agents (e.g., PFBBr) | 1-(Pentafluorobenzyloxy)-3,5-difluoro-2-methoxybenzene | High ECD sensitivity in GC |
| Esterification | Acyl chlorides with fluorophores | Fluorescent ester of this compound | High sensitivity in HPLC-FLD |
Probes for Spectroscopic and Sensing Applications
The structural framework of this compound can serve as a valuable building block for the synthesis of molecular probes for various spectroscopic and sensing applications. Fluorescent probes, in particular, are powerful tools in chemical and biological analysis due to their high sensitivity and selectivity. researchgate.net The design of such probes often involves the strategic combination of a fluorophore (the signaling unit) with a recognition site (the sensing unit).
Substituted phenols are frequently incorporated into the design of fluorescent probes, especially for sensing pH and metal ions. researchgate.net The phenolic hydroxyl group can act as a proton-donating group in photoinduced electron transfer (PET) based sensors. researchgate.net In such systems, the fluorescence of the molecule is quenched in the deprotonated (phenolate) form and restored upon protonation. The pKa of the phenol is a critical parameter that determines the pH sensing range, and this can be fine-tuned by the electronic nature of the substituents on the aromatic ring. researchgate.net The two electron-withdrawing fluorine atoms on the this compound ring are expected to lower the pKa of the hydroxyl group, making it more acidic compared to phenol itself.
Furthermore, the fluorinated aromatic core of this compound can be functionalized to create probes for other analytes. For example, it could be incorporated into larger molecular structures designed to detect specific ions or molecules through changes in their fluorescence or colorimetric properties. The fluorine atoms can also participate in hydrogen bonding or other non-covalent interactions, which can be exploited in the design of selective recognition sites. The development of sensors for fluorinated chemical species is an area of growing interest due to their environmental and health implications. rsc.org
Table 2: Potential Applications of this compound as a Building Block for Probes
| Probe Type | Design Strategy | Potential Analyte | Principle of Detection |
| Fluorescent pH Probes | Incorporation into a fluorophore system where the phenolic OH acts as a PET site. | H+ | pH-dependent fluorescence quenching/enhancement. |
| Ion-selective Probes | Functionalization with a chelating group for specific ion binding. | Metal ions | Changes in fluorescence or absorbance upon ion binding. |
| Molecular Sensors | Use as a core structure for building receptors for specific organic molecules. | Aromatic compounds | Host-guest interactions leading to a detectable spectroscopic change. |
| Fluoride (B91410) Sensors | As a component in a system designed to interact with fluoride ions. | F- | Modulation of spectroscopic properties upon interaction with fluoride. nih.gov |
Mechanistic Organic Chemistry Studies Involving 3,5 Difluoro 2 Methoxyphenol
Investigation of Reaction Pathways and Intermediates
Currently, there is a lack of specific studies detailing the reaction pathways and intermediates involved in the chemical transformations of 3,5-Difluoro-2-methoxyphenol. General principles of electrophilic and nucleophilic aromatic substitution on substituted phenols suggest that the fluorine and methoxy (B1213986) groups would exert significant directing effects and influence the reactivity of the aromatic ring. The electron-withdrawing nature of the fluorine atoms would deactivate the ring towards electrophilic attack, while the methoxy group would act as an activating, ortho-, para-director. However, without specific experimental or computational studies on this compound, any proposed reaction pathway or intermediate remains speculative.
Kinetic and Thermodynamic Aspects of Chemical Transformations
A thorough search of available literature did not yield specific kinetic or thermodynamic data for reactions involving this compound. The thermal decomposition of a related but structurally different compound, 3,5-difluoro-2,4,6-trinitroanisole, has been studied, but these findings are not directly applicable. Understanding the kinetic and thermodynamic parameters is crucial for controlling reaction outcomes and optimizing synthetic protocols. The absence of such data for this compound highlights a significant gap in the chemical literature.
Future Research Directions and Emerging Opportunities
Development of Sustainable and Atom-Economical Synthetic Routes
The future synthesis of 3,5-Difluoro-2-methoxyphenol will likely pivot away from traditional multi-step processes towards more sustainable and atom-economical methodologies. Green chemistry principles are central to this evolution, emphasizing the reduction of waste, energy consumption, and the use of hazardous reagents. rsc.org Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final product, is a key metric in this pursuit. sescollege.ac.in Reactions with high atom economy, such as additions and cycloadditions, are preferred over eliminations and substitutions that generate stoichiometric byproducts. sescollege.ac.innih.gov
Current research in organic synthesis points towards several promising avenues. One approach involves leveraging catalysis—whether homogeneous, heterogeneous, or biocatalytic—to enable more direct reaction pathways at lower temperatures and with greater selectivity, thereby increasing atom efficiency. sescollege.ac.in For instance, developing a one-pot synthesis from readily available precursors like 3,5-difluorophenol (B1294556) google.com or through direct C-H functionalization would represent a significant advancement. Another area of focus is the use of environmentally benign solvents, such as water or supercritical fluids, to replace volatile organic compounds. Photoredox catalysis also presents an attractive, energy-efficient strategy for forming key bonds under mild conditions. cas.cn The goal is to design a process that is not only efficient and high-yielding but also inherently safer and less impactful on the environment.
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Parameter | Traditional Approach (Illustrative) | Future Sustainable Approach (Projected) |
|---|---|---|
| Starting Materials | Complex, multi-functionalized precursors | Simple, readily available feedstocks (e.g., 3,5-difluorophenol) |
| Key Transformation | Multi-step protection, substitution, deprotection | Direct, one-pot C-H activation or catalytic coupling |
| Solvents | Chlorinated hydrocarbons, polar aprotic solvents | Water, bio-derived solvents, or solvent-free conditions |
| Catalyst | Stoichiometric heavy metal reagents | Recyclable heterogeneous catalyst or photoredox catalyst |
| Atom Economy | Low to Moderate | High (>80%) |
| Waste Profile | Significant inorganic and organic byproducts | Minimal waste, with water as the primary byproduct |
Advanced Spectroscopic Techniques for In Situ Monitoring
To optimize the synthesis of this compound, particularly in continuous flow or large-scale batch production, the integration of Process Analytical Technology (PAT) is crucial. Advanced spectroscopic techniques are the cornerstone of PAT, enabling real-time, in situ monitoring of critical reaction parameters without the need for manual sampling and offline analysis. mdpi.com This approach provides a deeper understanding of reaction kinetics, pathway, and potential side-product formation, leading to improved process control, yield, and purity.
Several techniques are well-suited for this purpose:
Infrared (IR) and Near-Infrared (NIR) Spectroscopy : These methods can monitor the concentration of reactants, intermediates, and the final product by detecting their unique vibrational frequencies. mdpi.com For the synthesis of this compound, IR spectroscopy could track the disappearance of a reactant's characteristic peak and the emergence of the product's distinct C-O and O-H stretches.
Raman Spectroscopy : As a complementary technique to IR, Raman is particularly effective in aqueous media and for monitoring crystalline solid phases. It can provide valuable information on reaction initiation, conversion rates, and endpoint detection.
Fluorescence Spectroscopy : This highly sensitive, non-invasive technique can be used if any of the species involved in the reaction are fluorescent. mdpi.com It is a cost-effective option for monitoring low-concentration components. mdpi.com
The data from these spectroscopic tools can be used to build kinetic models, enabling precise control over reaction conditions such as temperature, pressure, and reagent addition rates to maximize efficiency and safety.
Table 2: Potential In Situ Spectroscopic Monitoring Applications
| Spectroscopic Technique | Parameter to Monitor | Rationale for Application |
|---|---|---|
| FTIR/NIR Spectroscopy | Concentration of reactants and product | Tracks the consumption of starting materials and formation of this compound in real-time. |
| Raman Spectroscopy | Reaction endpoint and polymorph formation | Provides clear endpoint detection and can identify different crystalline forms of the product if applicable. |
| 19F NMR Spectroscopy | Fluorinated intermediates and byproducts | Offers direct and highly sensitive detection of all fluorine-containing species, ensuring regiochemical control. |
| Fluorescence Spectroscopy | Trace impurities or catalyst state | Monitors reaction components at very low concentrations, useful for process optimization and quality control. mdpi.com |
Integration of Machine Learning in Computational Design and Synthesis
Machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and optimization of molecules and reactions. github.ionih.gov For this compound, ML can be applied in two primary domains: synthesis optimization and the computational design of new derivatives.
In synthesis, ML algorithms can analyze vast datasets from historical experiments to predict the optimal conditions for producing this compound with the highest yield and purity. nih.gov By inputting variables such as reactants, catalysts, solvents, temperatures, and reaction times, a trained model can suggest a set of conditions that has the highest probability of success, drastically reducing the number of experiments required. researchgate.net This data-driven approach facilitates rapid process development and troubleshooting.
In computational design, ML models can predict the properties of novel, hypothetical derivatives of this compound. By learning the relationship between molecular structure and function from large chemical databases, these models can screen thousands of virtual compounds to identify candidates with enhanced characteristics for specific applications, such as improved binding affinity for a biological target or specific optoelectronic properties. nih.govresearchgate.net This in silico screening guides synthetic efforts toward molecules with the highest potential, saving significant time and resources.
Table 3: Machine Learning in the Lifecycle of this compound
| Application Area | ML Model Input | Predicted Output / Goal |
|---|---|---|
| Synthesis Optimization | Reactants, solvents, catalysts, temperature, time | Reaction yield, purity, optimal conditions |
| Derivative Design | Molecular fingerprints, structural modifications | Predicted material properties (e.g., band gap, dielectric constant) |
| Property Prediction | Chemical structure of a derivative | Lipophilicity, metabolic stability, thermal stability |
| Reaction Pathway Prediction | Desired product and available starting materials | Novel, efficient synthetic routes |
Exploration in Next-Generation Advanced Materials and Functional Chemicals
The unique combination of a phenol (B47542) hydroxyl group, a methoxy (B1213986) group, and two fluorine atoms makes this compound an intriguing building block for advanced materials and functional chemicals. The introduction of fluorine into organic molecules is known to profoundly alter their physical and electronic properties, often enhancing thermal stability, metabolic resistance, and lipophilicity, while lowering the HOMO/LUMO energy levels. semanticscholar.orgrsc.org
Future research will likely explore the use of this compound as a monomer or key intermediate for:
Fluorinated Polymers : Polymerization via the phenolic hydroxyl group could yield novel poly(phenylene ether)s. The fluorine substituents would be expected to impart low surface energy, high thermal stability, and a low dielectric constant, making these materials suitable for applications in aerospace, electronics, and specialty coatings. semanticscholar.orgmdpi.com
Liquid Crystals : The rigid aromatic core and the specific substitution pattern could be exploited in the design of new liquid crystalline materials. The fluorine atoms can influence intermolecular interactions and molecular packing, which are critical for tuning the mesomorphic properties.
Organic Electronics : As a building block for organic semiconductors, the electron-withdrawing fluorine atoms can lower the energy levels of the material, potentially facilitating electron injection and transport, which is beneficial for creating n-type or ambipolar organic field-effect transistors (OFETs). rsc.org
Pharmaceutical and Agrochemical Intermediates : The difluoro-methoxyphenol motif is a valuable scaffold in medicinal chemistry. dokumen.pub The compound can serve as a starting point for creating more complex molecules where the fluorine atoms enhance metabolic stability or binding affinity to biological targets. mdpi.com
The exploration of this compound in material science is driven by the demand for high-performance materials with tailored properties, and its unique structure offers a rich platform for innovation. evitachem.com
Table 4: Potential Applications of this compound in Advanced Materials
| Material Class | Potential Role of the Compound | Key Properties Imparted by the Fluorophenol Moiety |
|---|---|---|
| High-Performance Polymers | Monomer | Increased thermal stability, chemical resistance, low dielectric constant. semanticscholar.org |
| Liquid Crystals | Core structural unit | Modification of mesophase behavior, dipole moment, and molecular packing. |
| Organic Semiconductors | Building block | Lowered HOMO/LUMO levels, enhanced electron transport, improved stability. rsc.org |
| Functional Coatings | Monomer or additive | Hydrophobicity, low surface energy, durability. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Difluoro-2-methoxyphenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) on 3,5-difluoro-2-nitrophenol, followed by reduction of the nitro group and subsequent methylation. Alternatively, direct methoxylation of 3,5-difluorophenol under basic conditions (e.g., NaOH/MeOH) may be employed. Key variables include:
-
Temperature : Higher temperatures (>100°C) accelerate SNAr but risk side reactions (e.g., demethylation).
-
Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve methoxylation efficiency.
-
Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the pure product .
Table 1 : Comparative yields under varying conditions
Method Temperature (°C) Catalyst Yield (%) SNAr + Methylation 80 None 45–55 Direct Methoxylation 120 TBAB 60–70
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Multi-spectroscopic analysis is essential:
- NMR : ¹⁹F NMR confirms fluorine positions (δ ~ -120 to -140 ppm for meta-fluorines). ¹H NMR identifies the methoxy group (δ ~3.8–4.0 ppm).
- IR : Strong C-O stretching (1250–1050 cm⁻¹) and aromatic C-F vibrations (1100–1000 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 174.10 (C₇H₆F₂O₂) .
Advanced Research Questions
Q. What computational methods are used to predict the electronic effects of fluorine substitution in this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) model the compound’s electronic structure:
- Electrostatic Potential Maps : Reveal electron-deficient regions due to fluorine’s electronegativity, influencing reactivity in nucleophilic environments.
- HOMO-LUMO Gap : Predicts stability; smaller gaps correlate with higher reactivity. For this compound, the calculated gap is ~5.2 eV, indicating moderate stability .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies using HPLC or UV-Vis spectroscopy show:
- Acidic Conditions (pH <3) : Rapid hydrolysis of the methoxy group to form 3,5-difluorocatechol.
- Neutral/Basic Conditions (pH 7–12) : Stable in aprotic solvents (e.g., DMSO), but degradation occurs in protic solvents (e.g., H₂O/MeOH) via oxidative pathways.
- Table 2 : Half-life (t₁/₂) in different solvents (25°C)
| Solvent | pH | t₁/₂ (hours) |
|---|---|---|
| DMSO | 7 | >200 |
| H₂O/MeOH | 7 | 48–72 |
| H₂O | 2 | <24 |
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies in IC₅₀ values or binding affinities may arise from:
- Assay Variability : Standardize protocols (e.g., enzyme inhibition assays at fixed ATP concentrations).
- Structural Confounders : Impurities in derivatives (e.g., residual solvents) can skew results. Use LC-MS to verify purity (>95%).
- Case Study : A 2024 study found that this compound derivatives exhibited conflicting COX-2 inhibition; reanalysis identified trace metal contaminants as interference sources .
Safety and Handling
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Classification : Classified as acutely toxic (H312, H332) and a respiratory irritant (H335) based on structural analogs .
- PPE : Use nitrile gloves, fume hoods, and respiratory protection during synthesis.
- Waste Disposal : Neutralize with 10% NaOH before disposal to prevent environmental release of fluorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
